
Ethyl Ethoxymethylenenitroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C7H11NO5. It is a nitroalkene derivative, characterized by the presence of both an ethoxy group and a nitro group attached to an acrylate backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with ethanol in the presence of a catalyst such as palladium chloride. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Another method involves the reaction of benzimidazol-2-amines with ethyl 3-ethoxy-2-nitroacrylate. This reaction is performed under solvent-free conditions, followed by treatment with a sodium carbonate solution at elevated temperatures .
Industrial Production Methods
Industrial production of ethyl 3-ethoxy-2-nitroacrylate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive nature.
Wirkmechanismus
The mechanism of action of ethyl 3-ethoxy-2-nitroacrylate involves its reactivity towards nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the acrylate backbone more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including cycloaddition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-ethoxy-2-nitroacrylate can be compared with other nitroalkene derivatives such as ethyl 3-nitroacrylate and methyl 3-ethoxy-2-nitroacrylate. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications .
Similar Compounds
- Ethyl 3-nitroacrylate
- Methyl 3-ethoxy-2-nitroacrylate
- Benzimidazol-2-amines derivatives
Ethyl 3-ethoxy-2-nitroacrylate stands out due to its unique combination of ethoxy and nitro groups, which confer distinct reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C7H11NO5 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C7H11NO5/c1-3-12-5-6(8(10)11)7(9)13-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
NCRBAZRGVXAEOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


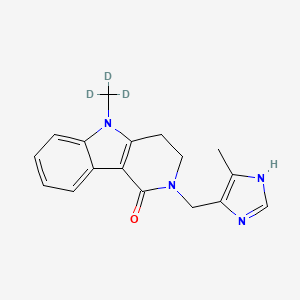
![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
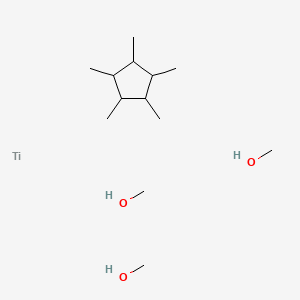
![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
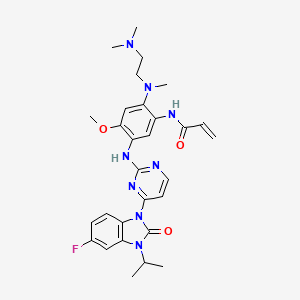
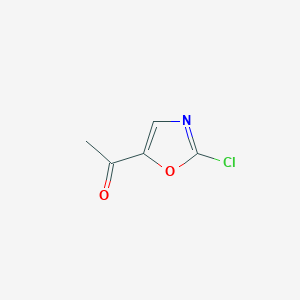
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

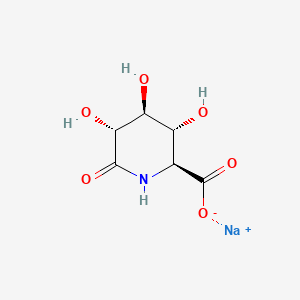
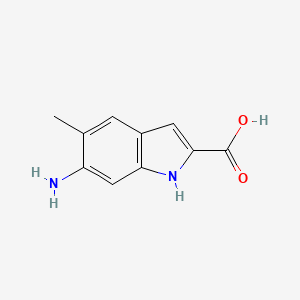
![6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine](/img/structure/B12432768.png)
